molecular formula C30H20N2 B15328612 5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole

5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole

Cat. No.: B15328612
M. Wt: 408.5 g/mol
InChI Key: YVTYNFJPZDWYTE-UHFFFAOYSA-N
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Description

5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole (CAS 2303611-62-1) is a high-value organic compound with a molecular formula of C30H20N2 and a molecular weight of 408.49 g/mol . This complex polycyclic aromatic structure, which features an indolo[2,3-c]carbazole core substituted with a biphenyl group, is primarily utilized as a key intermediate in the development of advanced organic electronic materials and in pharmaceutical research . In the field of organic electronics, this compound serves as a versatile building block for creating novel functional materials. Its extended π-conjugated system is crucial for applications in Organic Light-Emitting Diodes (OLEDs), where it can be used in the development of efficient emitters, host materials, and charge-transport layers . The compound's structural framework allows for further functionalization through various cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling fine-tuning of its electronic properties for specific device requirements . In pharmaceutical and biological research, indolocarbazole derivatives are investigated for their potential therapeutic applications. The planar, heteroaromatic structure of this compound allows it to interact with biological targets, and similar scaffolds are being studied for their anti-cancer properties and as potential inhibitors of protein kinases like GSK-3β . It is also used as an analytical standard in drug development processes . This product is provided with a high purity level and is accompanied by comprehensive analytical data. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in accordance with good laboratory practices, referring to the provided safety data sheet for specific hazard and handling information .

Properties

IUPAC Name

9-(3-phenylphenyl)-9,14-diazapentacyclo[11.7.0.02,10.03,8.015,20]icosa-1(13),2(10),3,5,7,11,15,17,19-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20N2/c1-2-9-20(10-3-1)21-11-8-12-22(19-21)32-27-16-7-5-14-24(27)30-28(32)18-17-26-29(30)23-13-4-6-15-25(23)31-26/h1-19,31H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTYNFJPZDWYTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=C(C5=CC=CC=C53)C6=C(C=C4)NC7=CC=CC=C76
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Substituent Position Density (g/cm³) Boiling Point (°C) pKa Application
5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole 2303611-62-1 C₃₀H₂₀N₂ 3-yl - - - OLED Host Material
5-([1,1'-Biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole 2071630-78-7 C₃₀H₂₀N₂ 4-yl 1.23±0.1 673.3±47.0 16.83±0.30 OLED Host Material
5-Phenyl-5,8-dihydroindolo[2,3-c]carbazole 1637752-63-6 C₂₄H₁₆N₂ Phenyl - - - Research Chemical
5,8-Di([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole 222044-79-3 C₄₂H₂₈N₂ 4-yl (both positions) - - - Advanced OLED Material

Key Observations :

The para-substituted variant shows a higher predicted boiling point (673.3°C) and density (1.23 g/cm³) , likely due to enhanced molecular planarity and π-π stacking . 5-Phenyl substitution (CAS 1637752-63-6) simplifies the structure but reduces conjugation, limiting its utility in high-performance OLEDs .

Electronic Properties :

  • Biphenyl-substituted derivatives demonstrate superior charge-transport balance compared to phenyl-substituted analogues, critical for reducing exciton quenching in OLEDs .
  • The 4-yl biphenyl isomer has a slightly blue-shifted emission spectrum when used with TADF emitters like BDpyInCz, attributed to its optimized frontier orbital alignment .

Table 2: Device Performance Metrics

Compound (Host Material) External Quantum Efficiency (EQE) Lifespan (LT80 at 500 cd/m²) Key Advantage
5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole ~8.5% ~20 hours Thermal stability, reduced aggregation
DPEPO (Benchmark) ~10% <10 hours High EQE
mCBP-CN (Co-host) ~9% 21 hours Enhanced lifespan

Key Findings :

  • The 3-yl biphenyl host achieves a balance between efficiency (EQE ~8.5%) and operational stability (LT80 ~20 hours) , addressing DPEPO's short lifespan despite its lower initial EQE .
  • The 4-yl biphenyl isomer , when paired with mCBP-CN, extends device lifespan to 21 hours, though its synthesis cost and purification challenges limit scalability .

Q & A

Q. What are the standard synthetic routes for preparing 5-([1,1'-Biphenyl]-3-yl)-5,8-dihydroindolo[2,3-c]carbazole?

The compound can be synthesized via oxidative cyclization of 1,2-bis(1H-indol-2-yl)benzenes, as demonstrated in recent methodologies . Key steps include:

  • Friedel-Crafts acylation of intermediates (e.g., converting 2-chloro-5-nitrobenzoic acid to acid chloride) .
  • Cyclization using hydrazine hydrate in dimethylformamide (DMF) to form the indole-carbazole backbone .
  • Functionalization via electrophilic aromatic substitution or palladium-catalyzed cross-coupling to introduce biphenyl groups . Note: Purity optimization (≥95%) requires column chromatography or recrystallization, as commercial batches vary in substituent ratios .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation of the dihydroindole moiety .
  • Safety : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid heat sources (decomposition observed >150°C) .
  • Waste disposal : Neutralize with dilute HCl before incineration to minimize environmental hazards .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • ¹H/¹³C NMR : Confirm regiochemistry of biphenyl substitution (e.g., para vs. meta attachment) .
  • HRMS : Verify molecular formula discrepancies (e.g., C₃₀H₂₀N₂ vs. C₄₂H₂₈N₂ in commercial batches, suggesting potential dimerization or impurities) .
  • UV-Vis : Assess π-conjugation for optoelectronic applications (λₐᵦₛ ~350–400 nm in THF) .

Advanced Research Questions

Q. How can synthesis protocols be optimized to resolve molecular formula contradictions (e.g., C₃₀H₂₀N₂ vs. C₄₂H₂₈N₂)?

Discrepancies arise from:

  • Uncontrolled dimerization during cyclization steps .
  • Incomplete functionalization of intermediates, leaving residual methyl/ethyl groups . Methodological solutions :
  • Monitor reaction progress via TLC using iodine staining for indole intermediates.
  • Employ high-resolution mass spectrometry (HRMS) to detect side products and adjust stoichiometry .

Q. What strategies improve the external quantum efficiency (EQE) of this compound in thermally activated delayed fluorescence (TADF) devices?

Current limitations (e.g., EQE ~12% in blue OLEDs) stem from:

  • Long exciton lifetimes (32 µs), causing triplet-triplet annihilation .
  • Non-radiative decay due to molecular aggregation . Optimization approaches :
  • Introduce steric hindrance (e.g., 2,6-diphenylpyrimidine substituents) to suppress aggregation .
  • Blend with host materials (e.g., mCP) to enhance spin-orbit coupling and reduce lifetime .

Q. How do substituent variations (e.g., biphenyl position) affect biological activity compared to structural analogs?

  • Meta-substituted biphenyl (as in this compound) enhances π-stacking in DNA intercalation assays vs. para-substituted analogs .
  • Methanol-functionalized derivatives show improved solubility for in vitro testing but reduced thermal stability . Experimental design :
  • Compare IC₅₀ values against leukemia cell lines (e.g., K562) using MTT assays .
  • Perform molecular docking to assess binding affinity with topoisomerase II .

Data Contradiction Analysis

Q. Why do different sources report conflicting CAS numbers (e.g., 2303611-62-1 vs. 1800386-91-7) for this compound?

  • Batch-specific variations : Commercial vendors may sell isomeric mixtures (e.g., 5,8- vs. 5,10-dihydro derivatives) under similar names .
  • Stereochemical ambiguity : Racemic vs. enantiopure forms are often unstated in vendor catalogs . Resolution : Cross-reference NMR data with computed spectra (e.g., DFT) to confirm regiochemistry .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for High-Purity Batches

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction temperature80–100°C>90% yield at 100°C
Hydrazine hydrate ratio1.5:1 (vs. ketone)Reduces nitro group byproducts
SolventDMFEnhances cyclization kinetics

Q. Table 2. Device Performance Comparison

Host MaterialEQE (%)Lifetime (h) @ 500 cd/m²Color Coordinates (CIE)Reference
mCP12.08(0.15, 0.10)
DPEPO9.55(0.16, 0.12)

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